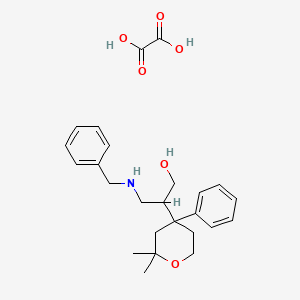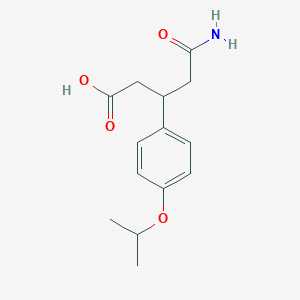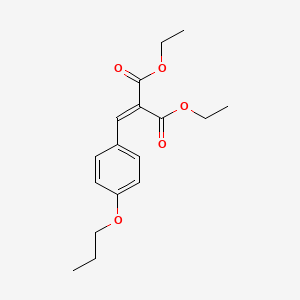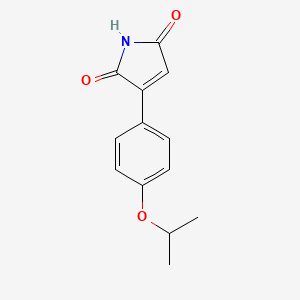
3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedione
説明
3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedione, also known as levetiracetam, is a widely used antiepileptic drug. It was first approved by the US Food and Drug Administration in 1999 for the treatment of partial seizures in adults with epilepsy. Since then, it has been used for the treatment of various types of seizures and other neurological disorders.
作用機序
The exact mechanism of action of 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem is not fully understood. However, it is believed to act by binding to a specific protein, called synaptic vesicle protein 2A (SV2A), which is involved in the release of neurotransmitters. By binding to SV2A, 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem may modulate the release of neurotransmitters, leading to a reduction in the occurrence of seizures.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have minimal effects on other neurotransmitter systems, such as GABA and glutamate. It also does not interact with other antiepileptic drugs, making it a useful adjunctive therapy for patients with refractory epilepsy. In addition, 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem has a favorable pharmacokinetic profile, with a half-life of around 6-8 hours and minimal drug interactions.
実験室実験の利点と制限
Levetiracetam has several advantages for use in lab experiments. It has a well-established safety profile and is readily available for purchase. In addition, it has been extensively studied for its antiepileptic properties, making it a useful tool for investigating the mechanisms of epilepsy and other neurological disorders. However, one limitation of 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem is that it may not be effective in all types of seizures, and its mechanism of action is not fully understood.
将来の方向性
For the study of 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem include the development of new formulations or delivery methods, investigation of its potential use in other neurological disorders, and further elucidation of its mechanism of action.
科学的研究の応用
Levetiracetam has been extensively studied for its antiepileptic properties. It has been shown to be effective in the treatment of various types of seizures, including partial seizures, myoclonic seizures, and generalized tonic-clonic seizures. In addition to its antiepileptic properties, 3-(4-isopropoxyphenyl)-1-methyl-2,5-pyrrolidinedionem has also been studied for its potential use in the treatment of other neurological disorders, such as migraine, neuropathic pain, and anxiety disorders.
特性
IUPAC Name |
1-methyl-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(2)18-11-6-4-10(5-7-11)12-8-13(16)15(3)14(12)17/h4-7,9,12H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIJJCJEHWLTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49640747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-Isopropoxy-phenyl)-1-methyl-pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-3-[(4-methoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B3830546.png)

![4-[(4-ethyl-1,4-diazepan-1-yl)carbonyl]-8-methyl-2-(1H-pyrazol-4-yl)quinoline](/img/structure/B3830560.png)
![tert-butyl [({[2-(4-methylphenoxy)ethyl]amino}carbonothioyl)thio]acetate](/img/structure/B3830567.png)

![2-[(2-hydroxyethyl)amino]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3830583.png)
![5-[4-(pentyloxy)phenyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B3830591.png)



